molecular formula C3H3N B1340572 Acrylonitrile-2-d CAS No. 4635-82-9

Acrylonitrile-2-d

Cat. No. B1340572
CAS RN: 4635-82-9
M. Wt: 54.07 g/mol
InChI Key: NLHHRLWOUZZQLW-VMNATFBRSA-N
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Description

Selective Binding of the Cyano Group in Acrylonitrile Adsorption on Si(100)-2 x 1

The interaction of acrylonitrile with silicon surfaces has been studied, revealing that the cyano group plays a significant role in the adsorption process. The transformation of the cyano group upon binding to the Si(100) surface was observed, indicating a [2 + 2] cycloaddition mechanism, which is a crucial step for further chemical syntheses on silicon surfaces .

AIE-Active Functionalized Acrylonitriles

Acrylonitriles with aggregation-induced emission (AIE) characteristics have been synthesized, demonstrating potential for two-photon biomedical imaging. The study showcases the synthesis of AIE-active acrylonitriles with distinct functionalities, which exhibit bright red emission and high biocompatibility, making them suitable for in vivo imaging applications .

Synthesis of Acrylonitrile from Renewable Lactic Acid

An alternative method for producing acrylonitrile from renewable resources has been developed. Lactic acid, derived from biomass, is converted to acrylonitrile through a two-step process involving amidation and dehydration, with zeolites playing a catalytic role. This method presents a more sustainable approach to acrylonitrile production .

Acrylonitrile Irreversibly Inactivates Glyceraldehyde-3-phosphate Dehydrogenase

The toxicological effects of acrylonitrile have been investigated, showing that it can irreversibly inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating a key cysteine residue. This inhibition could impair glycolytic ATP production, potentially explaining the acute toxicity of acrylonitrile .

Effect of ZnCl2 on the Spontaneous Copolymerization of Acrylonitrile

The copolymerization of acrylonitrile with substituted 1,3-dienes has been studied in the presence of ZnCl2. The research demonstrates how the structure of the diene and the reaction conditions influence the product distribution between alternating copolymers and cycloadducts, providing insights into the polymerization mechanisms of acrylonitrile .

Acrylonitrile and Tissue Glutathione

The interaction of acrylonitrile with glutathione has been examined, showing a rapid decrease in reduced glutathione levels upon acute exposure, while chronic ingestion leads to an increase in hepatic glutathione concentration. These findings suggest different mechanisms of action for acute and chronic interactions of acrylonitrile with biological systems .

Synthesis and Characterization of Acrylonitrile Derivatives

A novel acrylonitrile derivative has been synthesized and characterized, with studies on its molecular conformation, vibrational and electronic transitions, and nonlinear optical properties. The research provides a comprehensive analysis of the compound's structure and potential applications in optical materials .

Acrylonitrile Enhances H2O2-mediated DNA Damage

The carcinogenic potential of acrylonitrile has been linked to its ability to enhance DNA damage mediated by hydrogen peroxide. The study suggests that acrylonitrile may contribute to carcinogenicity by promoting the formation of nitrogen-centered radicals that enhance oxidative DNA damage .

Beta-heterosubstituted Acrylonitriles

The electronic structure of beta-heterosubstituted acrylonitriles has been explored, revealing a "push-pull" effect due to the presence of electron-donating and electron-withdrawing groups. The study provides insights into the electronic properties of these compounds and their potential applications .

Correlation between Structural and Optical Properties of π-conjugated Acrylonitrile Derivatives

The structural and optical properties of π-conjugated acrylonitrile derivatives have been correlated through X-ray analysis, energy frameworks, and theoretical calculations. The research highlights the influence of molecular structure on the optical properties and the role of intermolecular interactions in the crystal packing of these compounds .

Scientific Research Applications

Ammoxidation Process and Catalyst Development

Acrylonitrile plays a critical role in the polymer, fiber, rubber, and specialty products industries, primarily due to its application in the ammoxidation process. This process involves the catalytic transformation of propylene and propane into acrylonitrile, leveraging metal oxide catalysts. The development and commercialization of the first ammoxidation catalyst led to the widespread adoption of the SOHIO acrylonitrile process, which now supports the production of over 6.5 billion kilograms of acrylonitrile annually. The efficiency of this process has been significantly enhanced over the years through innovations in catalyst design, with current systems achieving acrylonitrile yields of approximately 83%. This research underlines the importance of acrylonitrile in industrial applications and the continuous efforts to improve its production efficiency (Grasselli, 2011).

Polymer Modification and Environmental Applications

Acrylonitrile-butadiene copolymers have been researched for their potential as modifiers in plasticized polyvinylchloride (PVC) compounds, enhancing properties critical for applications such as window gaskets. This research has led to the development of new PVC compounds with improved performance, demonstrating the value of acrylonitrile in modifying polymers for specialized uses (Rojek & Stabik, 2007).

Waste Treatment

Acrylonitrile-containing wastewater, a byproduct of its industrial use, poses environmental challenges. Research into aerated submerged fixed-film bioreactors for treating such wastewater has shown promising results, with high removal efficiencies for soluble chemical oxygen demand. This indicates the potential for bioreactor-based approaches to mitigate the environmental impact of acrylonitrile production and usage (Shakerkhatibi et al., 2010).

Renewable Sources for Acrylonitrile Production

Exploring renewable resources for acrylonitrile production, a study demonstrated the feasibility of converting lactic acid, derived from biomass, into acrylonitrile. This process, involving a two-step transformation with an overall selectivity of 57%, highlights the ongoing efforts to develop sustainable production methods for acrylonitrile, aligning with broader environmental sustainability goals (Mack et al., 2019).

Safety And Hazards

Acrylonitrile (CH₂=CHCN) is a toxic, colorless to pale-yellow liquid, harmful to the eyes, skin, lungs, and nervous system . It may cause cancer . Workers may be harmed from exposure to acrylonitrile . The level of exposure depends upon the dose, duration, and work being done .

Future Directions

The global Acrylonitrile market has reached approximately 6.5 million tonnes in 2022 and is expected to grow at a CAGR of 4.77% during the forecast period until 2035 . Acrylonitrile is an organic compound with the chemical formula CH2CHCN .

properties

IUPAC Name

2-deuterioprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHHRLWOUZZQLW-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479984
Record name Acrylonitrile-2-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylonitrile-2-d

CAS RN

4635-82-9
Record name Acrylonitrile-2-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4635-82-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
Y Wu, W Cai, L Yu, J Chang, C Song - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… With acrylonitrile-2-d 3 as the substrate, the corresponding 4a-D was obtained in 69% isolated yield (Scheme 3). Based on this result, a plausible mechanism was proposed (Scheme 4)…
Number of citations: 0 pubs.rsc.org
N Nishi, H Shinohara, I Hanazaki - The Journal of Chemical Physics, 1982 - pubs.aip.org
… Laser photolysis of acrylonitrile-2-d, (15 Torr) was carried out in a cylindrical static cell with an unfocused laser beam (6 mmX 20 mm, 20 mJ/cma). After an irradiation of 5400 shots at 3 …
Number of citations: 37 pubs.aip.org
HK Ervasti, KJ Jobst, PC Burgers, PJA Ruttink… - International Journal of …, 2007 - Elsevier
… Our chemical ionization experiments involving acrylonitrile-2-d, CH 2 double bond CDC triple bond N, are in qualitative agreement with the scenario depicted in Scheme 3. The …
Number of citations: 23 www.sciencedirect.com
T Sugiura, K Arakawa, A Matsumoto - Journal of the Mass …, 1966 - jstage.jst.go.jp
Utilizing a conventional electron gun and mass spectrometer, the formation of negative ions at wide electron energies (0to100ev) have been investigated for an acrylonitrile. The …
Number of citations: 12 www.jstage.jst.go.jp
K Kooser, DT Ha, S Granroth, E Itälä… - Journal of Physics B …, 2010 - iopscience.iop.org
… CIYs of acrylonitrile-2-d (CH2=CD−CN) main fragments following the Auger decay of the … (CH2=CD−CN or acrylonitrile-2-d). The curves of CIYs of main fragments and the parent ion are …
Number of citations: 11 iopscience.iop.org
L Letendre, HL Dai - The Journal of Physical Chemistry A, 2002 - ACS Publications
… The acrylonitrile-2-d 1 molecule is deuterated on the same … , acrylonitrile-d 3 and acrylonitrile-2-d 1 . Figure 2 shows three … show the emission from the acrylonitrile-2-d 1 precursor, …
Number of citations: 23 pubs.acs.org
F Tao, XF Chen, ZH Wang, GQ Xu - Journal of the American …, 2002 - ACS Publications
… studies of acrylonitrile-2-d 1 . … , acrylonitrile-2-d 1 adsorption was also studied in our HREELS experiments. Figure 3 presents the vibrational features of the physisorbed acrylonitrile-2-d …
Number of citations: 51 pubs.acs.org
H Qrareya, D Dondi, D Ravelli, M Fagnoni - ChemCatChem, 2015 - Wiley Online Library
Tetrabutylammonium decatungstate has been used for the photocatalytic activation of the Si−H bond in trisubstituted silanes and applied for the hydrosilylation of electron‐poor alkenes. …
F Tao, GQ Xu - Accounts of chemical research, 2004 - ACS Publications
… Figure 4 shows the vibrational features of acrylonitrile-2-d 1 on Si(111)-7 × 7. The C 3 H … Figure 4 Vibrational features of physisorbed (a) and chemisorbed (b) acrylonitrile-2-d 1 on Si…
Number of citations: 134 pubs.acs.org
J Barluenga, MA Fernández‐Rodríguez… - … A European Journal, 2006 - Wiley Online Library
… Acrylonitrile 2 d was selected as the most appropriate alkene to test the scope of the reaction with regard to the substitution pattern of the alkynylcarbene complexes, as it led to the best …

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